molecular formula C19H17N5O2S B2356175 2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 886932-69-0

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2356175
CAS RN: 886932-69-0
M. Wt: 379.44
InChI Key: SKDWDFGYVWYTEM-UHFFFAOYSA-N
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Description

The compound “2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrrole ring, a triazole ring, a sulfanyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The presence of the furan, pyrrole, and triazole rings, along with the sulfanyl and acetamide groups, contribute to its unique chemical properties .

Scientific Research Applications

Synthetic and Pharmacological Potential

Research on derivatives of 1,2,4-triazol demonstrates significant synthetic and pharmacological potential, highlighting the importance of studying new structures and their biological activities. The synthesis of pyrolin derivatives, including those similar to your compound, has shown promising anti-exudative properties, outperforming reference drugs in some cases. This suggests a potential for developing new, more effective treatments with reduced toxicity (Chalenko et al., 2019).

Antimicrobial and Antifungal Applications

Compounds with the 1,2,4-triazole ring system, closely related to the structure of your compound, have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have found a variety of biological activities, including antibacterial, antifungal, and antitubercular effects, showcasing the broad therapeutic potential of these derivatives (MahyavanshiJyotindra et al., 2011).

Anticancer Activity

Further research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which share structural features with your compound, has revealed anticancer activities. These compounds were tested for their cytotoxic effects against leukemia cell lines, with some showing potent and selective effects. This highlights the potential for developing novel anticancer therapeutics based on these structural frameworks (Horishny et al., 2021).

DNA-binding Affinity

The study of compounds with structural similarities to "2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide," such as 2,5-bis(4-guanylphenyl)furan (furamidine), has revealed enhanced DNA-binding affinity. These findings suggest the potential application of similar compounds in targeting specific DNA sequences for therapeutic or biotechnological purposes (Laughton et al., 1995).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be beneficial .

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-14-6-8-15(9-7-14)20-17(25)13-27-19-22-21-18(16-5-4-12-26-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDWDFGYVWYTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

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